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Compound of Interest

Compound Name: Fructone

cat. No.: B1293620

For Researchers, Scientists, and Drug Development Professionals

The aroma of apples, a key driver of consumer preference, is a complex bouquet of volatile
organic compounds, primarily esters. Among these, Fructone, a synthetic fragrance ingredient,
offers a unique and potent apple-like character. This guide provides an objective comparison of
the sensory properties of Fructone against naturally occurring apple esters, supported by
available data and detailed experimental methodologies.

Quantitative Sensory Data

A direct quantitative comparison of Fructone with other apple esters is challenging due to the
limited availability of its odor threshold data. Multiple sources indicate that this specific value is
not readily available.[1][2][3] However, a comparative summary of sensory descriptors and
available odor thresholds for common apple esters is presented below. Odor Activity Value
(OAV), the ratio of a compound's concentration to its odor threshold, is a critical measure of its
contribution to the overall aroma.[4] While Fructone's OAV cannot be calculated without its
odor threshold, the table provides OAV ranges for key apple esters found in apple juice,
highlighting their significant sensory impact.[4]
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Odor Activity
. Odor
Chemical Sensory Value (OAV)
Compound . Threshold .
Name Descriptors . Range in
(ng/L in water) .
Apple Juice
Fruity, apple-like,
ineapple,
Ethyl (2-methyl- P PP
) strawberry, Data not )
Fructone 1,3-dioxolan-2- ] Not applicable
woody, sweet, available[1][2][3]
yl)acetate )
green, tropical,
plum[5][6][7]
Ethyl-2- Ethyl 2- Fruity, apple,
y / Y. app 0.013[4] 1700[4]
methylbutanoate = methylbutanoate  sweet
Ethyl Butanoate Ethyl butanoate Fruity, sweet 100[4] 100[4]
Fruity, sweet,
Butyl Acetate Butyl acetate ] 30 30-150[4]
banana-like
Fruity, pear-like,
Hexyl Acetate Hexyl acetate 15[4] 15-100[4]
green
2-Methylbutyl 2-Methylbutyl Fruity, banana-
YR YR _ Y 30 25-100[4]
Acetate acetate like
Propyl Acetate Propyl acetate Fruity, pear-like 250 0.1-1[4]
Fruity, pineapple-
Ethyl Hexanoate Ethyl hexanoate ik 1 5-30[4]
ike
Butyl Butanoate Butyl butanoate Fruity, sweet 40 1-10[4]
Hexyl Butanoate Hexyl butanoate Fruity, sweet 1 1-10[4]
Hexyl-2- Hexyl 2- )
Fruity, sweet 0.5 1-15[4]
methylbutanoate =~ methylbutanoate

Experimental Protocols

The sensory analysis of aroma compounds like Fructone and apple esters relies on

sophisticated techniques that combine instrumental analysis with human perception.
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Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex mixture.
Methodology:

o Sample Preparation: A sample containing the volatile compounds is prepared, often through
solvent extraction or headspace solid-phase microextraction (HS-SPME).

e Gas Chromatographic Separation: The volatile compounds are separated based on their
boiling points and chemical properties as they pass through a capillary column in a gas
chromatograph.

o Dual Detection: At the end of the column, the effluent is split into two streams. One stream
goes to a conventional detector (e.g., a mass spectrometer for chemical identification), while
the other is directed to a sniffing port.

» Olfactory Detection: A trained sensory panelist or "assessor” sniffs the effluent from the
sniffing port and records the time, duration, and description of any perceived odors.

o Data Analysis: The olfactogram (a chromatogram of odors) is aligned with the instrumental
chromatogram to identify the specific chemical compounds responsible for the perceived
aromas.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory
attributes of a product.

Methodology:

o Panelist Selection and Training: A panel of 8-12 individuals is selected based on their
sensory acuity and ability to articulate perceptions. They undergo extensive training to
develop a common vocabulary of descriptive terms for the aromas being evaluated.

o Attribute Generation: During training sessions, panelists are presented with the samples
(e.g., solutions of Fructone and other esters at various concentrations) and work together to
generate a list of descriptive terms (e.g., "fruity,” "green apple,” "sweet,"” "woody").
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o Reference Standards: Reference standards for each attribute are developed to anchor the
panelists' perceptions and ensure consistency.

« Intensity Scoring: Panelists individually rate the intensity of each attribute for each sample on
a linear scale (e.g., a 15-cm line scale anchored with "low" and "high™).

o Data Analysis: The intensity ratings are statistically analyzed to determine the sensory profile
of each sample and to identify significant differences between them.

Visualizations
Olfactory Signaling Pathway

The perception of odorants like Fructone and other esters begins with their interaction with
olfactory receptors in the nasal cavity, initiating a complex signaling cascade.
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Caption: Olfactory signaling cascade from odorant binding to brain perception.

Comparative Sensory Profile Workflow

A logical workflow for comparing the sensory profiles of Fructone and other apple esters.
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Caption: Workflow for comparative sensory analysis of aroma compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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